2-(O-Ethylanilino)ethanol
CAS No.: 30573-52-5
Cat. No.: VC2490097
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30573-52-5 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-(2-ethylanilino)ethanol |
| Standard InChI | InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3 |
| Standard InChI Key | WRDNDQAJVPZACU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NCCO |
| Canonical SMILES | CCC1=CC=CC=C1NCCO |
Introduction
Fundamental Properties and Structural Characteristics
2-(O-Ethylanilino)ethanol is an organic compound characterized by its specific arrangement where an ethylanilino group is attached to the oxygen atom of the ethanol molecule. This structural arrangement creates unique reactivity patterns and applications potential in various chemical processes.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-(O-Ethylanilino)ethanol provide crucial insights into its behavior and potential applications. The compound exhibits several distinctive characteristics that define its utility in chemical synthesis and other applications.
Table 1: Physical and Chemical Properties of 2-(O-Ethylanilino)ethanol
| Property | Value/Description |
|---|---|
| CAS Number | 30573-52-5 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-(2-ethylanilino)ethanol |
| Standard InChI | InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3 |
| Standard InChIKey | WRDNDQAJVPZACU-UHFFFAOYSA-N |
| SMILES Notation | CCC1=CC=CC=C1NCCO |
| Physical State | Liquid at room temperature (presumed based on similar compounds) |
| PubChem Compound ID | 251080 |
The compound's structure features an aniline derivative with an ethyl group substitution and a hydroxyethyl group connected via the amino nitrogen. This arrangement confers both polar and non-polar characteristics to the molecule, influencing its solubility profile and chemical reactivity patterns.
Structural Comparison with Related Compounds
2-(O-Ethylanilino)ethanol differs significantly from other similar-sounding compounds, particularly 2-(N-Ethylanilino)ethanol. The key distinction lies in the attachment point of the ethylanilino group - in the O-variant, it connects through the oxygen atom, while in the N-variant, it connects through the nitrogen atom.
Table 2: Structural Comparison of 2-(O-Ethylanilino)ethanol with Related Compounds
| Compound | Key Structural Feature | Connection Point | Molecular Formula |
|---|---|---|---|
| 2-(O-Ethylanilino)ethanol | Ethylanilino group attached to oxygen | Oxygen atom | C₁₀H₁₅NO |
| 2-(N-Ethylanilino)ethanol | Ethylanilino group attached to nitrogen | Nitrogen atom | C₁₀H₁₅NO |
| 2-(Ethylamino)ethanol | Simpler structure with ethylamino group | Nitrogen atom | C₄H₁₁NO |
This structural difference significantly impacts the compound's chemical behavior, reactivity patterns, and potential applications in various chemical and biological systems.
Analytical Characterization Techniques
Proper characterization of 2-(O-Ethylanilino)ethanol is essential for confirming its structure, purity, and properties. Several analytical techniques are particularly valuable for this purpose.
Spectroscopic Methods
Spectroscopic techniques provide critical tools for structural elucidation and purity assessment of 2-(O-Ethylanilino)ethanol. These techniques can reveal key features of the molecular structure and help distinguish this compound from closely related variants.
Table 3: Key Analytical Techniques for 2-(O-Ethylanilino)ethanol Characterization
| Technique | Application | Key Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Proton and carbon environments, connectivity patterns |
| Infrared Spectroscopy (IR) | Functional group identification | O-H, C-N, and C-O stretching frequencies |
| Mass Spectrometry (MS) | Molecular weight confirmation | Fragmentation pattern, molecular ion peak |
| Ultraviolet-Visible Spectroscopy (UV-Vis) | Electronic transitions | Chromophore characteristics, conjugation extent |
| X-ray Crystallography | Definitive 3D structure | Bond lengths, angles, and absolute configuration |
These analytical approaches would be particularly important for distinguishing between 2-(O-Ethylanilino)ethanol and its structural isomers, especially the N-linked variant that appears more commonly in chemical literature.
Chromatographic Analysis
Chromatographic techniques would be essential for assessing the purity of synthesized 2-(O-Ethylanilino)ethanol and separating it from reaction byproducts. High-performance liquid chromatography (HPLC) coupled with appropriate detection methods would likely be the preferred approach for quantitative analysis of this compound.
Comparison with 2-(N-Ethylanilino)ethanol
Understanding the differences between 2-(O-Ethylanilino)ethanol and its better-documented isomer 2-(N-Ethylanilino)ethanol provides valuable context for researchers.
Structural and Property Differences
The key distinction between these compounds lies in the connection point of the ethylanilino group to the ethanol moiety. This structural difference fundamentally alters the electronic distribution, reactivity patterns, and potential applications of the compounds.
Table 4: Comparison of 2-(O-Ethylanilino)ethanol and 2-(N-Ethylanilino)ethanol
| Feature | 2-(O-Ethylanilino)ethanol | 2-(N-Ethylanilino)ethanol |
|---|---|---|
| CAS Number | 30573-52-5 | 92-50-2 |
| Connection Point | Oxygen atom | Nitrogen atom |
| Electronic Character | Less electron-rich nitrogen | More electron-rich nitrogen |
| Expected Reactivity | Different nucleophilicity profile | Used in synthesis of nonlinear optical chromophores and azo compounds |
| Research Documentation | Limited specific studies | More extensively documented |
| Physical Appearance | Not extensively documented | White/colorless to light yellow |
| Melting Point | Not extensively documented | 36-38°C |
| Boiling Point | Not extensively documented | 268°C |
The N-linked variant has been more extensively studied, with documented applications in the synthesis of nonlinear optical chromophores and azo compounds. It participates in various chemical reactions including oxidation, reduction, and substitution reactions .
Research Focus Differences
The research landscape for these two compounds differs significantly, with the N-linked variant receiving more attention in scientific literature. This disparity highlights a potential opportunity for expanded research into the O-linked variant to explore its unique properties and potential applications.
Current Research Limitations and Future Directions
Research on 2-(O-Ethylanilino)ethanol faces several significant limitations that present opportunities for future scientific investigation.
Knowledge Gaps and Research Opportunities
The current scientific literature reveals several notable gaps in our understanding of 2-(O-Ethylanilino)ethanol:
-
Limited documentation of specific synthesis methods
-
Scarce information on physical and chemical properties
-
Minimal exploration of potential applications
-
Few comparative studies with related compounds
-
Absence of detailed spectroscopic and analytical data
These gaps represent valuable opportunities for researchers interested in expanding the knowledge base for this compound. Systematic studies addressing these areas could significantly advance our understanding of this molecule and its potential utility.
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